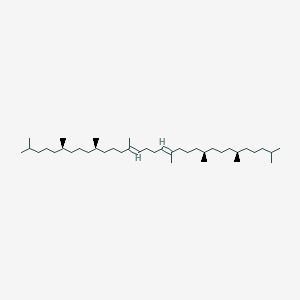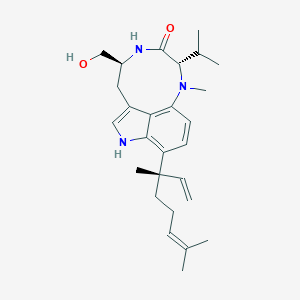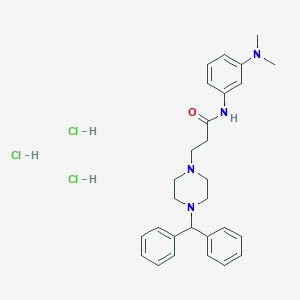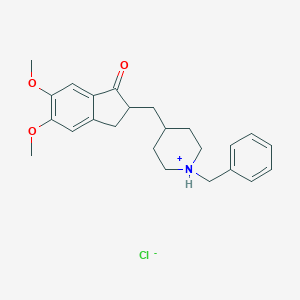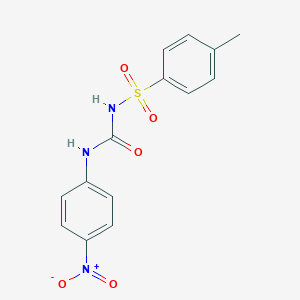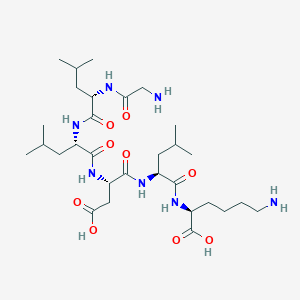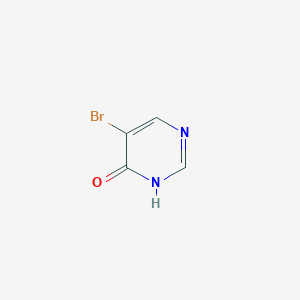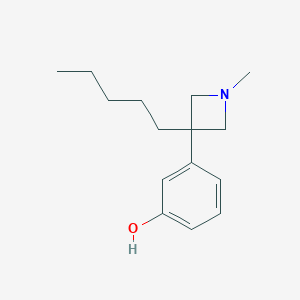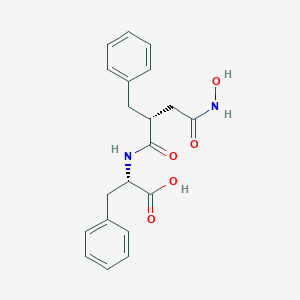
3-(N-Hydroxycarboxamido-2-benzylpropanoyl)phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(N-Hydroxycarboxamido-2-benzylpropanoyl)phenylalanine, also known as CBZ-Phenylalanine, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It is a derivative of phenylalanine, an essential amino acid, and is characterized by the presence of a benzyl group and a carboxamide group.
Applications De Recherche Scientifique
3-(N-Hydroxycarboxamido-2-benzylpropanoyl)phenylalanineanine has been studied for its potential therapeutic applications in various fields, including cancer research, neurology, and immunology. It has been shown to have anticancer properties by inhibiting the growth of cancer cells and inducing apoptosis. 3-(N-Hydroxycarboxamido-2-benzylpropanoyl)phenylalanineanine has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, it has been shown to have immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases.
Mécanisme D'action
The mechanism of action of 3-(N-Hydroxycarboxamido-2-benzylpropanoyl)phenylalanineanine is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in various cellular processes, including DNA synthesis and protein synthesis. Additionally, it has been shown to induce apoptosis in cancer cells by activating caspase enzymes.
Effets Biochimiques Et Physiologiques
3-(N-Hydroxycarboxamido-2-benzylpropanoyl)phenylalanineanine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of enzymes involved in DNA synthesis. Additionally, it has been shown to have immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(N-Hydroxycarboxamido-2-benzylpropanoyl)phenylalanineanine in lab experiments is its synthetic nature, which allows for precise control over its chemical properties. Additionally, it has been extensively studied, making it a well-characterized compound. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the study of 3-(N-Hydroxycarboxamido-2-benzylpropanoyl)phenylalanineanine. One area of interest is its potential use in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential targets for therapeutic intervention. Finally, the development of more efficient synthesis methods may enable the production of larger quantities of 3-(N-Hydroxycarboxamido-2-benzylpropanoyl)phenylalanineanine, which could facilitate further research.
Méthodes De Synthèse
The synthesis of 3-(N-Hydroxycarboxamido-2-benzylpropanoyl)phenylalanineanine involves the reaction of N-CBZ-2-amino-3-benzylpropanoic acid with N-hydroxysuccinimide in the presence of dicyclohexylcarbodiimide. This reaction results in the formation of 3-(N-Hydroxycarboxamido-2-benzylpropanoyl)phenylalanineanine, which can be purified using various chromatographic techniques.
Propriétés
Numéro CAS |
105831-46-7 |
|---|---|
Nom du produit |
3-(N-Hydroxycarboxamido-2-benzylpropanoyl)phenylalanine |
Formule moléculaire |
C20H22N2O5 |
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
(2S)-2-[[(2R)-2-benzyl-4-(hydroxyamino)-4-oxobutanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C20H22N2O5/c23-18(22-27)13-16(11-14-7-3-1-4-8-14)19(24)21-17(20(25)26)12-15-9-5-2-6-10-15/h1-10,16-17,27H,11-13H2,(H,21,24)(H,22,23)(H,25,26)/t16-,17+/m1/s1 |
Clé InChI |
CFSPUGCLPSUAHO-SJORKVTESA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@H](CC(=O)NO)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O |
SMILES |
C1=CC=C(C=C1)CC(CC(=O)NO)C(=O)NC(CC2=CC=CC=C2)C(=O)O |
SMILES canonique |
C1=CC=C(C=C1)CC(CC(=O)NO)C(=O)NC(CC2=CC=CC=C2)C(=O)O |
Synonymes |
3-(N-hydroxycarboxamido-2-benzylpropanoyl)phenylalanine RB 38 A RB 38A RB-38 A |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



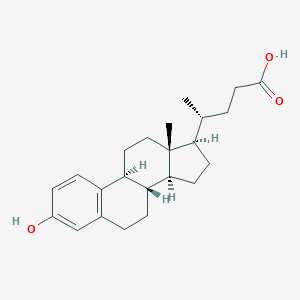
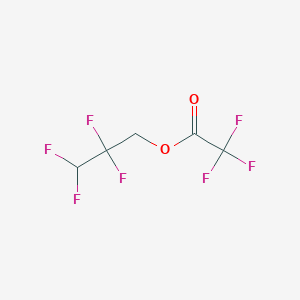
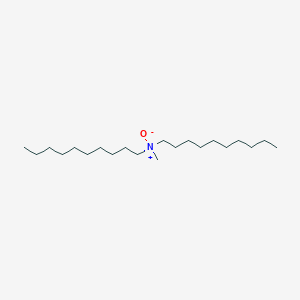
![2-([1,1'-Biphenyl]-2-yloxy)ethyl acrylate](/img/structure/B11907.png)
